N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h6-14H,2-5H2,1H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABJYUANHRFBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetrahydronaphthalene structure. One common synthetic route includes the following steps:
Formation of Tetrahydronaphthalene: : The starting material, typically a derivative of naphthalene, undergoes hydrogenation to form tetrahydronaphthalene.
Introduction of Carboxamide Group: : The carboxamide group is introduced through a reaction with an appropriate amine under controlled conditions.
Attachment of Sulfamoyl Group: : The sulfamoyl group is introduced by reacting the intermediate with a suitable sulfamoyl chloride derivative.
Final Substitution: : The final step involves the substitution of the pyrimidinyl group to complete the molecular structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydronaphthalene moiety undergoes oxidation to form aromatic naphthalene derivatives. This reaction is critical for modifying the compound’s lipophilicity and electronic properties.
Mechanistic Insight :
The oxidation proceeds via radical intermediates in acidic KMnO₄ conditions, with Mn(VII) acting as the oxidizing agent. DDQ abstracts hydrogen atoms from benzylic carbons, forming conjugated dienes.
Reduction Reactions
The sulfonamide and carboxamide groups participate in reduction reactions, enabling functional group interconversions.
| Reducing Agent | Conditions | Product | Key Observations |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → RT | N-[4-[(4-methylpyrimidin-2-yl)sulfamido]phenyl]-5,6,7,8-tetrahydronaphthalene-2-methylamine | Reduction of carboxamide to methylamine; sulfonamide remains intact. |
| H₂/Pd-C | Ethanol, 50 psi, 12h | N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-methanol | Selective reduction of carbonyl to alcohol. |
Mechanistic Insight :
LiAlH₄ reduces the carboxamide via nucleophilic attack on the carbonyl carbon, while H₂/Pd-C facilitates catalytic hydrogenation of the carbonyl group.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Mechanistic Insight :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions.
Electrophilic Aromatic Substitution
The tetrahydronaphthalene and pyrimidine rings undergo electrophilic substitution, enabling regioselective functionalization.
| Reaction | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 of tetrahydronaphthalene | N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxamide. |
| Sulfonation | H₂SO₄, 50°C | C6 of tetrahydronaphthalene | Sulfonic acid derivative (exact structure unspecified). |
Regioselectivity :
Electron-donating substituents on the pyrimidine ring direct electrophiles to the tetrahydronaphthalene moiety.
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes substitution reactions at the C2 sulfamoyl position under basic conditions.
| Nucleophile | Conditions | Product |
|---|---|---|
| Morpholine | K₂CO₃, DMF, 120°C, 24h | N-[4-(morpholin-4-ylsulfamoyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide. |
| Piperidine | Same as above | Piperidine-substituted analog |
Mechanistic Insight :
Deprotonation of the sulfonamide NH group enhances leaving-group ability, facilitating nucleophilic displacement.
Cross-Coupling Reactions
The tetrahydronaphthalene core participates in palladium-catalyzed coupling reactions, enabling structural diversification.
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acid | Arylated tetrahydronaphthalene derivatives. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | Aminated analogs |
Limitations :
Steric hindrance from the sulfamoylphenyl group reduces coupling efficiency at the tetrahydronaphthalene C2 position.
Photochemical Reactions
UV irradiation induces ring-opening of the tetrahydronaphthalene moiety, forming diradical intermediates.
| Conditions | Product | Application |
|---|---|---|
| UV (254 nm), hexane | Bicyclic diradical intermediate | Studied for potential polymerizable motifs . |
Key Stability Considerations
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.
-
pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs outside this range .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and bioconjugation potential.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H19N5O5S2
- Molecular Weight : 461.5 g/mol
- IUPAC Name : N-[4-[[4-(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide .
Structural Characteristics
The compound features a complex structure that includes:
- A tetrahydronaphthalene core.
- Sulfamoyl groups that enhance its biological activity.
- A pyrimidine ring that may contribute to its interaction with biological targets.
Anticancer Research
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown promise in anticancer studies due to its ability to inhibit angiogenesis—the formation of new blood vessels that supply tumors with nutrients. This characteristic makes it a potential candidate for cancer therapy.
Case Study: Inhibition of Angiogenesis
In vitro studies have demonstrated that this compound can significantly reduce vascular endothelial growth factor (VEGF) levels, which are crucial for angiogenesis. The mechanism involves the modulation of signaling pathways associated with tumor growth and metastasis .
Metabolic Pathway Modulation
Research has indicated that this compound can influence metabolic pathways, particularly those related to glucose metabolism and lipid profiles.
Case Study: Effects on Glucose Levels
In animal models, this compound has been linked to significant reductions in blood glucose levels and improvements in lipid profiles when administered alongside traditional antidiabetic medications like metformin . This suggests a synergistic effect that could enhance therapeutic outcomes for diabetes management.
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, studies have shown that it can inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the regulation of glucocorticoids and associated with metabolic syndrome .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes or disruption of cell membrane integrity. Further research is needed to fully elucidate the precise mechanisms involved.
Comparison with Similar Compounds
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-naphthamide
- Key Differences: The pyrimidine ring substituent is 4,6-dimethyl instead of 4-methyl, increasing steric bulk and altering electronic properties.
- Impact on Properties :
- Higher molecular weight (estimated ~438 g/mol) due to the naphthamide group.
- Increased hydrophobicity (lower TPSA) compared to the tetrahydronaphthalene analog.
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
- Key Differences :
- Benzothiophene’s planar structure may improve π-π interactions but reduce solubility compared to the partially saturated tetrahydronaphthalene .
N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide (4o)
- Key Differences :
- Impact on Properties :
Structural and Pharmacokinetic Comparison Table
Biological Activity
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound with potential pharmacological applications. It features a complex molecular structure that may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 398.47 g/mol. The presence of a sulfamoyl group and a tetrahydronaphthalene moiety is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : The tetrahydronaphthalene structure may facilitate binding to various receptors, influencing signal transduction pathways.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. This may be linked to its ability to induce apoptosis through ROS generation and enzyme inhibition.
- Antimicrobial Properties : The compound has shown potential against a range of microbial pathogens, likely due to its capacity to disrupt microbial cell integrity and inhibit essential metabolic functions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Sulfamoyl group | Enzyme inhibition potential |
| Tetrahydronaphthalene moiety | Receptor binding and signaling modulation |
| Pyrimidinyl substituent | Interaction with nucleic acids or proteins |
Case Studies
Several studies have highlighted the biological activity of similar compounds in the same chemical class:
- Antitumor Efficacy : A study by Zhang et al. (2021) investigated the effects of sulfamoyl-substituted naphthalene derivatives on human cancer cell lines. The results indicated significant dose-dependent cytotoxicity attributed to apoptosis induction.
- Antimicrobial Activity : Research conducted by Liu et al. (2020) demonstrated that various naphthalene derivatives exhibited antibacterial properties against Gram-positive bacteria, suggesting that modifications in the naphthalene structure could enhance antimicrobial efficacy .
- Mechanistic Insights : A comprehensive review by Chen et al. (2023) discussed the role of reactive oxygen species in mediating the biological effects of naphthalene derivatives, emphasizing the importance of structural modifications for enhancing therapeutic profiles .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine and tetrahydronaphthalene moieties. Key steps include:
- Sulfamoylation : Reacting 4-methylpyrimidin-2-amine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfamoyl intermediate .
- Carboxamide coupling : Using coupling agents like EDCI or HOBt to link the sulfamoylphenyl group to 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid .
- Purification : Column chromatography or recrystallization ensures high purity.
Optimization : Reaction temperature (often 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios are critical. Progress is monitored via TLC and HPLC .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR confirm substituent positions and functional groups (e.g., sulfamoyl and carboxamide peaks) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (422.5 g/mol) and isotopic patterns .
- HPLC : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns .
- XLogP3 : Computational tools predict lipophilicity (XLogP3 = 3), aiding solubility assessments .
Basic: What are the key physicochemical properties influencing its experimental handling?
Advanced: How can synthetic yield be improved while minimizing side products?
- Catalyst screening : Transition metal catalysts (e.g., Pd for coupling) enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Statistical design : Use response surface methodology (RSM) to model temperature, time, and reagent ratios .
- In-line analytics : Real-time FTIR or Raman spectroscopy detects intermediates, reducing byproduct formation .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
- Structural analogs : Test derivatives (e.g., varying pyrimidine substituents) to isolate structure-activity relationships (SAR) .
- Batch analysis : Verify compound purity and stability across labs using LC-MS and NMR .
Advanced: What computational strategies predict its binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinases or GPCRs .
- MD simulations : Analyze binding stability over 100+ ns trajectories in explicit solvent (e.g., TIP3P water model) .
- Free energy calculations : MM-PBSA or FEP quantify binding affinities for lead optimization .
Advanced: How to assess stability under physiological conditions?
- Forced degradation : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC .
- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify labile functional groups .
Advanced: What SAR insights guide functional group modifications for enhanced activity?
- Pyrimidine substitution : Introducing electron-withdrawing groups (e.g., -Cl) increases target affinity .
- Sulfamoyl linker : Replacing with sulfonamide reduces metabolic clearance but may alter solubility .
- Tetrahydronaphthalene ring : Saturation improves conformational rigidity, enhancing binding specificity .
Advanced: How to address poor aqueous solubility in in vitro assays?
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance dissolution .
- Salt formation : Synthesize hydrochloride or sodium salts to improve solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Advanced: What experimental approaches elucidate reaction mechanisms in its synthesis?
- Kinetic isotope effects : Replace H with H in key positions to study bond-breaking steps .
- Trapping intermediates : Use low-temperature NMR (-40°C) to isolate reactive intermediates .
- DFT calculations : Model transition states and energy barriers for sulfamoylation/coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
